di-DTPA TL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

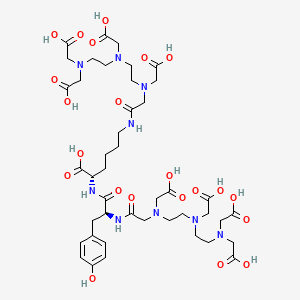

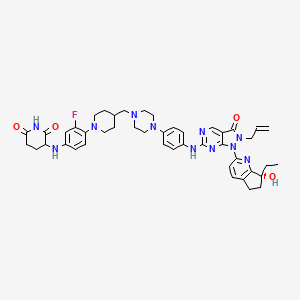

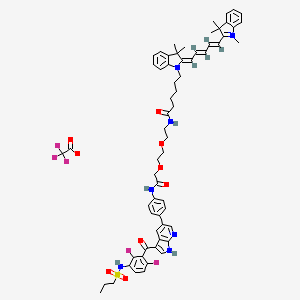

Di-diethylenetriaminepentaacetic acid thallium (di-DTPA TL) is a hydrophilic bivalent hapten derived from diethylenetriaminepentaacetic acid (DTPA). It is primarily used in tumor research due to its ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of di-DTPA TL involves the conversion of thallium(I) to thallium(III) in the presence of diethylenetriaminepentaacetic acid. This can be achieved by using ozone and hydrochloric acid, followed by reaction with di-isopropyl ether . The final product is obtained by reacting the thallium(III) complex with diethylenetriaminepentaacetic acid in normal saline at room temperature for 0.5 hours .

Industrial Production Methods

Industrial production of this compound typically involves solid phase extraction techniques to separate thallium(I) and thallium(III) species. The thallium(III)-DTPA complex is selectively adsorbed onto an anion exchange resin and then eluted using a solution of hydrochloric acid and sulfur dioxide .

Chemical Reactions Analysis

Types of Reactions

Di-DTPA TL undergoes various chemical reactions, including complexation, oxidation, and reduction. It forms stable complexes with divalent and trivalent cations such as iron(III), copper(II), nickel(II), lead(II), zinc(II), iron(II), manganese(II), calcium(II), magnesium(II), and barium(II) .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrochloric acid, sulfur dioxide, ozone, and di-isopropyl ether. The reactions are typically carried out under controlled conditions, such as room temperature and specific pH levels .

Major Products Formed

The major products formed from the reactions of this compound include stable metal complexes, which are used in various applications such as radioimmunotherapy and environmental monitoring .

Scientific Research Applications

Di-DTPA TL is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Tumor Research: This compound is used as a hydrophilic bivalent hapten in tumor research to study the biodistribution and pharmacokinetics of radiolabeled compounds.

Radioimmunotherapy: It is used in pretargeted radioimmunotherapy for optimizing the delivery of radiolabeled haptens to tumors.

Environmental Monitoring: This compound is used in the speciation and separation of thallium species in environmental samples.

Mechanism of Action

Di-DTPA TL exerts its effects by forming stable complexes with metal ions. The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes. These complexes are then eliminated by glomerular filtration into the urine . This mechanism is particularly useful in the treatment of internal contamination with radionuclides.

Comparison with Similar Compounds

Di-DTPA TL is unique due to its hydrophilic nature and its ability to form stable bivalent complexes. Similar compounds include:

Diethylenetriaminepentaacetic acid (DTPA): A parent compound used in various applications, including nuclear medicine and advanced nuclear fuel reprocessing.

Pentetic Acid: Another derivative of DTPA used in medical imaging and for the decorporation of internally deposited radionuclides.

This compound stands out due to its specific application in tumor research and its ability to form stable complexes with a wide range of metal ions.

Properties

Molecular Formula |

C43H65N9O22 |

|---|---|

Molecular Weight |

1060.0 g/mol |

IUPAC Name |

(2S)-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]-2-[[(2S)-2-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C43H65N9O22/c53-29-6-4-28(5-7-29)17-31(45-33(55)19-50(23-37(62)63)14-10-48(21-35(58)59)12-16-52(26-40(68)69)27-41(70)71)42(72)46-30(43(73)74)3-1-2-8-44-32(54)18-49(22-36(60)61)13-9-47(20-34(56)57)11-15-51(24-38(64)65)25-39(66)67/h4-7,30-31,53H,1-3,8-27H2,(H,44,54)(H,45,55)(H,46,72)(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,73,74)/t30-,31-/m0/s1 |

InChI Key |

UNVOLMGUPPQHLZ-CONSDPRKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)

![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)

![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)

![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)

![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)